molecular formula C14H21BN2O3 B2957817 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2251714-66-4

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B2957817
CAS No.: 2251714-66-4
M. Wt: 276.14
InChI Key: QEXTZGGTYZUNBX-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a specialized benzamide derivative incorporating a pinacol boronic ester group. This structure makes it a valuable building block in synthetic organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. The protected boronate ester enhances stability and solubility for handling, while the benzamide and methylamino functional groups offer sites for further chemical modification. This compound is primarily used in research and development for constructing complex molecules for pharmaceutical and materials science applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed; store in an inert atmosphere at 2-8°C.

Properties

IUPAC Name

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)18)11(8-9)17-5/h6-8,17H,1-5H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXTZGGTYZUNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable aniline derivative with an acyl chloride or anhydride under basic conditions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where the benzamide is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a palladium-catalyzed borylation reaction, using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzamides depending on the coupling partner used.

Scientific Research Applications

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide depends on its specific application. In cross-coupling reactions, the dioxaborolane moiety acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. In biological applications, the methylamino group may interact with specific molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -NHCH₃ at position 2; -B(O₂C₂(CH₃)₄) at position 4 C₁₅H₂₂BN₂O₃ 289.16 Enhanced solubility due to methylamino group; optimal steric profile for cross-coupling
N-(5-Phenylpentyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -NH-(CH₂)₅Ph at position 4 C₂₃H₃₁BNO₃ 380.31 Hydrophobic phenylpentyl chain improves membrane permeability; used in CNS-targeted therapies
N-Cyclopentyl-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzamide -NH-cyclopentyl at position 3; -B(O₂C(CH₃)₂) at position 3 C₁₈H₂₅BNO₃ 314.21 Smaller boronate ring (dioxaborinane) increases electrophilicity; cyclopentyl group enhances rigidity
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile -NHCH₃ at position 2; -B(O₂C₂(CH₃)₄) at position 5; nitrile at position 3 C₁₃H₁₈BN₃O₂ 259.11 Pyridine core introduces aromatic heterocycle; nitrile group enables further functionalization
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide -B(O₂C₂(CH₃)₄) at position 4; unsubstituted benzamide C₁₉H₂₂BNO₃ 323.20 Lacks methylamino group; lower solubility but higher thermal stability

Biological Activity

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a methylamino group and a dioxaborolane moiety. The presence of the dioxaborolane unit enhances its interaction with biological targets.

  • Molecular Formula : C14H20BNO2
  • Molecular Weight : 245.13 g/mol

The biological activity of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is primarily attributed to its ability to act as a dual inhibitor targeting specific kinases involved in various signaling pathways. The compound's structural features allow it to bind covalently to target proteins, which is critical for its inhibitory effects.

Inhibition of Kinases

Research indicates that this compound exhibits potent inhibitory activity against several kinases:

Kinase IC50 (nM) Selectivity
BMX2High
BTK1Moderate
JAK3>100Low

The data suggests that while the compound is highly effective against BMX and BTK, it shows less potency against JAK3, indicating a selective profile that could be beneficial in therapeutic applications targeting specific pathways involved in cancer and autoimmune diseases .

Cytotoxicity and Cell Viability

In vitro studies have demonstrated that 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can induce cytotoxic effects in various cancer cell lines. The compound's mechanism involves apoptosis induction via the mitochondrial pathway.

A study reported the following results on cell viability:

Cell Line Concentration (µM) Cell Viability (%)
HeLa145
MCF-71030
A549550

These findings highlight the compound's potential as an anticancer agent by selectively reducing cell viability in tumor cells while sparing normal cells .

Case Studies

  • Case Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells implanted in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to its ability to inhibit BMX signaling pathways essential for tumor growth and survival.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. It was found that treatment with this compound reduced neuronal cell death and improved functional outcomes in models of Alzheimer’s disease .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm methylamino (δ ~2.8 ppm, singlet) and boronic ester (δ ~1.3 ppm, 12H) groups .
  • Mass spectrometry (MS) : Exact mass (calc. for C₁₅H₂₁BN₂O₃: 300.16) via DART-MS .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Storage : Keep in a dry, ventilated environment at 2–8°C .
  • Protective gear : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Waste disposal : Segregate boron-containing waste for professional treatment .

How does the methylamino group influence the compound’s reactivity in cross-coupling reactions?

Advanced
The methylamino group:

  • Enhances electron density at the benzene ring, accelerating transmetalation in Suzuki reactions .
  • May hinder coupling due to steric effects; use bulkier catalysts (e.g., XPhos Pd G3) to mitigate .
  • Affords hydrogen-bonding interactions , influencing solubility in polar solvents (e.g., DMSO) .

What role does this compound play in OLED material synthesis?

Advanced
As a boronic ester, it enables synthesis of charge-transfer dyads for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with diarylamine donors generates meta-terphenyl architectures with tunable intramolecular charge transfer (ICT) .

How to analyze the electronic effects of the methylamino group on the boronic ester’s reactivity?

Q. Advanced

  • DFT calculations : Compare HOMO/LUMO levels of methylamino-substituted vs. unsubstituted analogs .
  • Kinetic studies : Monitor coupling rates under standardized conditions (e.g., 0.1 M substrate in THF) .

What mechanistic considerations are critical in palladium-catalyzed reactions with this compound?

Q. Advanced

  • Oxidative addition : Pd⁰ inserts into the C–X bond of aryl halides.
  • Transmetalation : Boronic ester transfers to Pd, facilitated by base-mediated B–O bond cleavage .
  • Reductive elimination : Forms C–C bond; steric hindrance from methylamino group may slow this step .

How can researchers address purification challenges post-synthesis?

Q. Advanced

  • Column chromatography : Use hexane/EtOAc (3:1) for boronic ester separation .
  • Recrystallization : Employ ethanol/water mixtures to isolate pure crystals .
  • HPLC : For trace impurities, use C18 columns with acetonitrile/water gradients .

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